REACTION_CXSMILES
|
C([O:4][CH:5]1[CH2:10][CH2:9][CH2:8][N:7]([C:11]2[C:12]([I:47])=[C:13]([C:33]([NH:35][CH2:36][CH:37]([O:43]C(=O)C)[CH2:38][O:39]C(=O)C)=[O:34])[C:14]([I:32])=[C:15]([C:18]([NH:20][CH2:21][CH:22]([O:28]C(=O)C)[CH2:23][O:24]C(=O)C)=[O:19])[C:16]=2[I:17])[C:6]1=[O:48])(=O)C.C[O-].[Na+].[Na]>CO>[OH:43][CH:37]([CH2:38][OH:39])[CH2:36][NH:35][C:33]([C:13]1[C:12]([I:47])=[C:11]([N:7]2[CH2:8][CH2:9][CH2:10][CH:5]([OH:4])[C:6]2=[O:48])[C:16]([I:17])=[C:15]([C:18]([NH:20][CH2:21][CH:22]([OH:28])[CH2:23][OH:24])=[O:19])[C:14]=1[I:32])=[O:34] |f:1.2,^1:51|
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Name
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5-[3-(acetyloxy)-2-oxo-1-piperidinyl]-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1C(N(CCC1)C=1C(=C(C(=C(C1I)C(=O)NCC(COC(C)=O)OC(C)=O)I)C(=O)NCC(COC(C)=O)OC(C)=O)I)=O
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Name
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sodium methoxide
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C[O-].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
The pH of the solution was adjusted down to 7 by the addition of Dowex-50 (H+) resin
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CUSTOM
|
Details
|
to obtain the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by low pressure reverse phase column chromatography over the CHP-20P resin
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CNC(=O)C1=C(C(=C(C(=C1I)N1C(C(CCC1)O)=O)I)C(=O)NCC(CO)O)I)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |